N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide
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Overview
Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation and Enzyme Inhibition
The compound and its analogs have been explored for their biochemical properties, particularly as enzyme inhibitors. Röver et al. (1997) described the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. High-affinity inhibition of this enzyme suggests potential for detailed pathophysiological investigation after neuronal injury (Röver et al., 1997).
Antidepressant Activity
A series of derivatives were synthesized and evaluated for their antidepressant activity. Mathew et al. (2014) discovered that certain derivatives exhibited significant antidepressant effects without influencing baseline locomotion, providing insights into the potential therapeutic use of these compounds as antidepressants (Mathew et al., 2014).
Anticonvulsant and Neuroprotective Effects
Derivatives of the compound were synthesized and assessed for their anticonvulsant and neuroprotective effects. Hassan et al. (2012) reported that certain N-(substituted benzothiazol-2-yl)amide derivatives demonstrated promising anticonvulsant properties and neuroprotective effects, suggesting potential in the development of safer and effective anticonvulsants with neuroprotective properties (Hassan et al., 2012).
Metabolism and Toxicity Studies
Studies have also focused on the metabolism and potential toxic effects of related compounds. Oliveira et al. (2020) evaluated the acute oral toxicity of a thiazole derivative in Syrian hamsters, providing valuable information on liver and kidney biochemical parameters and histopathological analysis. This research underscores the importance of understanding the toxicological profile of such compounds, especially when considering potential therapeutic applications (Oliveira et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, also known as N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methylpropanamide, is tyrosinase , the rate-limiting enzyme of melanin production . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for the pigmentation of the skin, hair, and eyes.
Mode of Action
This compound acts as a potent inhibitor of human tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin. This inhibition results in a decrease in melanin production, leading to a lightening effect on the skin .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway. By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, a key step in melanin production . This results in a decrease in melanin levels, affecting the pigmentation of the skin, hair, and eyes.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in a reduction of pigmentation in melanocyte cells. Clinically, this can lead to a visible reduction in hyperpigmentation, such as age spots .
Properties
IUPAC Name |
2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUFCUUGCUDRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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